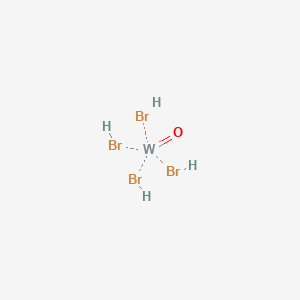
Potassium thiocyanate-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium thiocyanate-14C is a radiolabeled compound where the carbon atom in the thiocyanate group is replaced with the radioactive isotope carbon-14. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium thiocyanate-14C can be synthesized from potassium cyanide-14C. The process involves the reaction of potassium cyanide-14C with sulfur to produce this compound. Another method involves the isomerization of thiourea-14C to ammonium thiocyanate-14C, which can then be converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired radiochemical purity and specific activity. The process often includes purification steps such as column chromatography to achieve high radiochemical yields .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium thiocyanate-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form thiocyanate anion.
Substitution: It can participate in nucleophilic substitution reactions to form isothiocyanates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Thiocyanogen.
Reduction: Thiocyanate anion.
Substitution: Isothiocyanates and other thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium thiocyanate-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of thiocyanate in biological systems.
Medicine: Utilized in diagnostic imaging and radiotherapy due to its radioactive properties.
Industry: Applied in the synthesis of various chemicals and materials, including polymers and pharmaceuticals
Wirkmechanismus
The mechanism of action of potassium thiocyanate-14C involves the incorporation of the radioactive carbon-14 isotope into the thiocyanate group. This allows researchers to trace the movement and transformation of the compound in various chemical and biological systems. The radioactive decay of carbon-14 emits beta particles, which can be detected using various imaging and analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium cyanate
- Potassium cyanide
- Sodium thiocyanate
- Ammonium thiocyanate
Uniqueness
Potassium thiocyanate-14C is unique due to its radiolabeled carbon-14 isotope, which provides distinct advantages in tracing and studying chemical and biological processes. Unlike its non-radioactive counterparts, this compound allows for precise tracking and quantification of its distribution and transformation in various systems .
Eigenschaften
Molekularformel |
CKNS |
|---|---|
Molekulargewicht |
99.18 g/mol |
IUPAC-Name |
potassium;azanylidyne(114C)methanethiolate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+2; |
InChI-Schlüssel |
ZNNZYHKDIALBAK-DEQYMQKBSA-M |
Isomerische SMILES |
[14C](#N)[S-].[K+] |
Kanonische SMILES |
C(#N)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)



![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
